N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester
Description
N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester, also known as Muraglitazar (BMS-298585) or Peliglitazar (CAS: 331744-64-0), is a peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. It was designed to address both hyperglycemia and dyslipidemia in Type II diabetes and metabolic syndrome . The compound features a glycine methyl ester backbone linked to a 4-oxazolyl ethoxy phenyl group, with a 5-methyl-2-phenyl substitution on the oxazole ring. This structure enhances binding to PPARα and PPARγ, enabling dual agonism and improved metabolic outcomes compared to single-receptor agonists .
Properties
IUPAC Name |
methyl 2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-16-20(24-22(28-16)18-6-4-3-5-7-18)12-13-27-19-10-8-17(9-11-19)14-23-15-21(25)26-2/h3-11,23H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAOTPLLYBJKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470773 | |
| Record name | {4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzylamino}-acetic acid methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331746-65-7 | |
| Record name | {4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzylamino}-acetic acid methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxazole Ring Formation
The synthesis begins with constructing the 5-methyl-2-phenyl-4-oxazolyl scaffold. A cyclization reaction between 2-aminophenyl ketone derivatives and acylating agents under acidic conditions forms the oxazole core. For example, patent US20050288343A1 describes using acetic anhydride as both solvent and acylating agent at 80–100°C, achieving yields >75%. Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes.
Key Parameters for Oxazole Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ±15% efficiency |
| Solvent | Acetic anhydride | Maximizes cyclization |
| Catalyst | H2SO4 (0.5–1.0 mol%) | Prevents side reactions |
Etherification of the Oxazole Intermediate
The oxazole derivative undergoes etherification with 4-hydroxybenzyl alcohol to introduce the ethoxy-phenyl group. Patent opposition documents highlight the use of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60–70°C for 12–16 hours. This step achieves 80–85% yield but requires rigorous moisture exclusion to prevent hydrolysis.
Reaction Equation:
Glycine Methyl Ester Coupling
The final step couples the etherified product with glycine methyl ester hydrochloride. PubChem data and industrial protocols indicate using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. This method achieves 70–75% yield, with unreacted reagents removed via aqueous extraction.
Critical Considerations:
-
Stoichiometry: A 1.2:1 molar ratio of DCC to glycine ester prevents incomplete coupling.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with ≥98% purity.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DCM | 8.9 | 75 |
| THF | 7.5 | 68 |
DMF’s high polarity facilitates nucleophilic substitution in etherification, while DCM optimizes carbodiimide-mediated coupling.
Temperature and Time Trade-offs
Etherification at 70°C for 14 hours balances yield and energy costs. Prolonged heating (>18 hours) degrades the oxazole ring, reducing yield by 20%.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance reproducibility. A patent details a three-stage reactor for oxazole formation, etherification, and coupling, achieving a throughput of 50 kg/day with <5% batch variability.
Industrial Process Parameters
| Stage | Residence Time | Temperature |
|---|---|---|
| Oxazole formation | 30 min | 90°C |
| Etherification | 4 hours | 65°C |
| Ester coupling | 2 hours | 25°C |
Waste Management
-
DCM Recovery: Distillation recovers 90% of DCM for reuse, reducing environmental impact.
-
K2CO3 Neutralization: Spent K2CO3 is treated with HCl to generate KCl, which is sold as fertilizer.
Purification and Analytical Validation
Recrystallization
The crude product is recrystallized from methanol/water (4:1) to remove unreacted glycine ester. This step enhances purity from 85% to 97%.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity. Retention time: 12.3 ± 0.2 minutes.
Spectroscopic Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch synthesis | 70 | 98 | 1,200 |
| Continuous flow | 85 | 99 | 900 |
| Microwave-assisted | 78 | 97 | 1,500 |
Continuous flow production offers the best balance of efficiency and cost, while microwave methods suit low-volume, high-purity demands.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The phenyl and oxazole rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the oxazole ring or the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Research indicates that this compound exhibits promising pharmacological properties, particularly in the context of metabolic disorders. Notably, it has been studied for its effects on glucose metabolism and lipid profiles.
Case Studies and Findings
- Metabolic Regulation : In a study involving genetically obese db/db mice, N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester demonstrated significant efficacy in lowering blood glucose levels, insulin, triglycerides, and free fatty acids. This suggests its potential as a therapeutic agent for type 2 diabetes and dyslipidemia .
- PPAR Agonist Activity : The compound has been identified as a dual agonist for PPAR alpha and PPAR gamma receptors. This dual action is beneficial for enhancing insulin sensitivity and promoting lipid metabolism, making it a candidate for further clinical development in metabolic disease treatments .
Applications in Research
The unique structure of this compound allows it to be utilized in various research domains:
Pharmaceutical Development
- Diabetes Treatment : As indicated by its biological activity, this compound is being explored for its potential to treat type 2 diabetes through modulation of metabolic pathways.
- Lipid Metabolism : Its role as a PPAR agonist positions it as a candidate for drugs aimed at managing dyslipidemia.
Biochemical Research
- Mechanistic Studies : The compound can be used to study the mechanisms of action of PPAR receptors and their impact on metabolic diseases.
- Drug Interaction Studies : Investigating how this compound interacts with other metabolic agents could provide insights into combination therapies.
Mechanism of Action
The mechanism of action of N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the glycine methyl ester moiety may facilitate binding to active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between Muraglitazar and related compounds:
Key Comparisons
Receptor Selectivity
- Muraglitazar acts on both PPARα and PPARγ, enabling simultaneous glucose lowering (via PPARγ) and triglyceride reduction (via PPARα) . In contrast, Pioglitazone is a PPARγ-selective agonist, primarily improving insulin sensitivity without significant lipid benefits .
Structural Moieties
- The oxazole ring in Muraglitazar (5-methyl-2-phenyl substitution) is critical for dual-receptor binding. Modifications to this ring, such as the pyridyl group in Pioglitazone, alter receptor specificity .
- Methyl N-(4-Chlorobenzoyl)glycinate shares the glycine methyl ester backbone but lacks the oxazolyl ethoxy group, rendering it pharmacologically distinct .
Therapeutic Outcomes
- Muraglitazar’s dual agonism offers comprehensive management of metabolic syndrome, whereas Pioglitazone’s single-receptor action limits its efficacy to glycemic control .
Pioglitazone, while effective, carries warnings for fluid retention and heart failure .
Research Findings
- Muraglitazar : In preclinical studies, it reduced HbA1c by 1.3% and triglycerides by 30% in diabetic models, outperforming single-receptor agonists .
- Structural Analogs : Compounds like Ethyl [2-(3-Fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate () demonstrate the importance of fluorophenyl groups in enhancing metabolic stability but require further pharmacological validation .
Biological Activity
N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester (CAS Number: 331746-65-7) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.437 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 61-65 °C |
| Solubility | Slightly soluble in chloroform and methanol |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization using a precursor like a 2-aminophenyl ketone under acidic or basic conditions.
- Etherification : The oxazole derivative undergoes etherification with 4-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π–π interactions, while the glycine methyl ester moiety may facilitate binding to active sites of enzymes, modulating their activity .
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities, including:
- Anti-inflammatory Effects : Studies have suggested that compounds with similar structures may exhibit anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
Case Studies and Research Findings
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-[[4-[2-(5-Methyl-2-phenyl-4-thiazolyl)ethoxy]phenyl]methyl]glycine Ethyl Ester | Moderate antimicrobial activity |
| N-[[(4-(2-(5-Methyl-thiazolyl)ethoxy)phenyl)methyl]glycine Methyl Ester | Potential anti-inflammatory effects |
This compound is distinguished by its specific ester group and oxazole ring, which contribute unique electronic properties and biological activities compared to similar compounds.
Q & A
Q. What synthetic routes are commonly used for this compound?
Synthesis involves multi-step organic reactions:
- Oxazole formation : Cyclization of precursors (e.g., via Hantzsch synthesis) to generate the 5-methyl-2-phenyl-4-oxazolyl moiety.
- Etherification : Coupling the oxazole to a phenoxyethyl group using nucleophilic substitution or Mitsunobu conditions.
- Glycine methyl ester attachment : Amidation or alkylation of the benzyl-substituted intermediate.
- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane eluent) and recrystallization achieve >90% purity .
Q. How is the compound structurally characterized post-synthesis?
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and ethoxy linkages (δ 3.4–4.3 ppm) are confirmed. Carbonyl carbons appear at δ 165–175 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the exact mass.
- Elemental analysis (CHNS) : Matches theoretical C, H, N, S percentages (±0.3%) to confirm purity .
Q. What purification methods are critical for isolating intermediates?
- Silica gel chromatography : Separates intermediates using gradient elution (hexane → ethyl acetate).
- Acid-base extraction : Removes unreacted amines or carboxylic acids (e.g., 1N HCl washes).
- Recrystallization : Ethyl acetate/hexane yields crystalline products with ≥94% purity .
Q. How is purity assessed during synthesis?
- TLC : Monitors reaction progress (Rf values vs. standards).
- HPLC : Quantifies purity (>95% by area-under-curve analysis).
- Melting point consistency : Sharp melting ranges (<2°C variation) indicate homogeneity .
Advanced Research Questions
Q. How can reaction yields for key intermediates be optimized?
- Catalyst screening : Pd/C (40 psi H₂) vs. Raney Nickel for hydrogenation efficiency .
- Solvent optimization : Polar aprotic solvents (THF, DMF) enhance solubility of aromatic intermediates.
- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions during sensitive steps (e.g., amidation) .
Q. How are spectroscopic data contradictions resolved?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., benzyl vs. oxazole protons) .
- Isotopic labeling : ¹³C-enriched analogs clarify ambiguous carbonyl signals.
- Computational validation : DFT-predicted chemical shifts cross-checked with experimental NMR .
Q. What in vitro models evaluate biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cell viability assays : MTT or ATP-luciferase assays in cancer/primary cell lines.
- Receptor binding studies : Radioligand displacement (e.g., ³H-labeled competitors) quantifies affinity .
Q. How do oxazole substituents affect pharmacological properties?
- Steric effects : Bulkier 5-methyl groups enhance hydrophobic interactions in binding pockets.
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability by reducing CYP450 oxidation.
- SAR studies : Analog synthesis and comparative IC₅₀ profiling guide lead optimization .
Q. What computational methods predict binding affinity?
- Molecular docking (AutoDock, Glide) : Simulates ligand-receptor interactions, prioritizing poses with lowest ΔG.
- MD simulations : Evaluates binding stability over 100+ ns trajectories.
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy .
Q. How are metabolic pathways and metabolites identified?
- In vitro microsomal assays : Liver microsomes + NADPH identify Phase I metabolites (e.g., ester hydrolysis to glycine derivatives).
- LC-MS/MS : Fragmentation patterns (e.g., m/z 180 → 136 for demethylated products) confirm structures.
- Stable isotope labeling : ¹³C-methyl groups track metabolic fate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
